2-(3-Bromophenyl)-1-cyclopropylethan-1-amine
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Overview
Description
2-(3-Bromophenyl)-1-cyclopropylethan-1-amine is an organic compound that features a bromophenyl group attached to a cyclopropylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1-cyclopropylethan-1-amine typically involves the following steps:
Cyclopropylation: The formation of the cyclopropyl group can be accomplished via cyclopropanation reactions, often using diazomethane or Simmons-Smith reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1-cyclopropylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of 2-(phenyl)-1-cyclopropylethan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromophenyl)-1-cyclopropylethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-1-cyclopropylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the cyclopropyl group can influence the compound’s overall conformation and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1-cyclopropylethan-1-amine
- 2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine
- 2-(3-Bromophenyl)-1-cyclopropylmethanamine
Uniqueness
2-(3-Bromophenyl)-1-cyclopropylethan-1-amine is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the cyclopropylethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H14BrN |
---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1-cyclopropylethanamine |
InChI |
InChI=1S/C11H14BrN/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9,11H,4-5,7,13H2 |
InChI Key |
CXUDBCNTWJBPIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC2=CC(=CC=C2)Br)N |
Origin of Product |
United States |
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